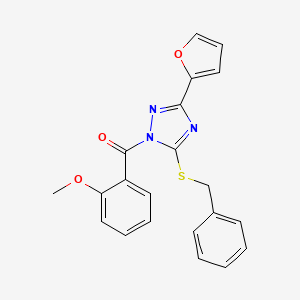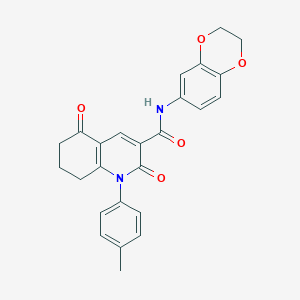![molecular formula C23H27N3O2S B3618077 3,3-dimethyl-8-(4-morpholinyl)-6-[(2-phenylethyl)thio]-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B3618077.png)
3,3-dimethyl-8-(4-morpholinyl)-6-[(2-phenylethyl)thio]-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile
Overview
Description
MBX-2319 is a novel pyranopyridine efflux pump inhibitor with potent activity against resistance-nodulation-division (RND) efflux pumps of Enterobacteriaceae species. These efflux pumps play a significant role in multidrug resistance in Gram-negative bacteria, making MBX-2319 a promising compound in the fight against bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
MBX-2319 is synthesized through a series of chemical reactions involving pyranopyridine as the core structure.
Industrial Production Methods
While specific industrial production methods for MBX-2319 are not widely documented, the synthesis likely involves standard organic synthesis techniques such as condensation reactions, nucleophilic substitutions, and purification processes like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
MBX-2319 primarily undergoes reactions typical of pyranopyridine derivatives, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of functional groups with other groups to modify its activity.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of MBX-2319 include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as halogens or alkyl groups.
Major Products Formed
The major products formed from these reactions are various derivatives of MBX-2319 with modified functional groups that can potentially enhance its efflux pump inhibitory activity .
Scientific Research Applications
MBX-2319 has several scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of efflux pumps and to develop new inhibitors.
Biology: Helps in understanding the role of efflux pumps in bacterial resistance.
Medicine: Potentially used as an adjunctive therapy to enhance the efficacy of existing antibiotics.
Industry: Could be used in the development of new antibacterial treatments and in the pharmaceutical industry for drug development
Mechanism of Action
MBX-2319 exerts its effects by binding to the distal pocket of the B protomer in the AcrB efflux pump of Escherichia coli. This binding interaction involves strong interactions with phenylalanines lining the hydrophobic trap, which impairs the proper binding of substrates and inhibits the efflux pump’s function .
Comparison with Similar Compounds
Similar Compounds
D13-9001: Another efflux pump inhibitor with a different binding site.
1-[1-naphthylmethyl]-piperazine: Binds to different areas of the distal pocket.
Phenylalanylarginine-β-naphthylamide: Similar in function but binds differently
Uniqueness of MBX-2319
MBX-2319 is unique due to its strong binding affinity to the hydrophobic trap of the AcrB efflux pump, making it a potent inhibitor compared to other compounds. Its structural distinctiveness as a pyranopyridine derivative also sets it apart from other known efflux pump inhibitors .
Properties
IUPAC Name |
3,3-dimethyl-8-morpholin-4-yl-6-(2-phenylethylsulfanyl)-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2S/c1-23(2)14-18-19(15-24)22(29-13-8-17-6-4-3-5-7-17)25-21(20(18)16-28-23)26-9-11-27-12-10-26/h3-7H,8-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CITLGGQQUFMBKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CO1)C(=NC(=C2C#N)SCCC3=CC=CC=C3)N4CCOCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-(2-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3617996.png)
amino]benzamide](/img/structure/B3617999.png)
![methyl {4-[(2-iodobenzoyl)amino]phenoxy}acetate](/img/structure/B3618003.png)

![N-(3-{[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B3618025.png)
![3-{4-[(isobutylamino)sulfonyl]phenyl}-N-(2-phenylethyl)propanamide](/img/structure/B3618030.png)

![N-[4-(4-benzyl-1-piperazinyl)phenyl]-3-chloro-4-ethoxybenzamide](/img/structure/B3618039.png)
![7-[(2-methoxy-5-nitrobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B3618044.png)
![3-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-methoxybenzamide](/img/structure/B3618047.png)
![4-[(4-chlorobenzyl)oxy]-N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methoxybenzamide](/img/structure/B3618051.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[4-(diethylamino)-3-methylphenyl]acetamide](/img/structure/B3618055.png)
![ethyl 1-(2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl)-4-piperidinecarboxylate](/img/structure/B3618066.png)

